molecular formula C16H15FN4O6S B2415746 N1-(4-fluoro-3-nitrophenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 941998-95-4

N1-(4-fluoro-3-nitrophenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2415746
CAS No.: 941998-95-4
M. Wt: 410.38
InChI Key: ZNYJTLKTSMEABE-UHFFFAOYSA-N
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Description

N1-(4-fluoro-3-nitrophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a useful research compound. Its molecular formula is C16H15FN4O6S and its molecular weight is 410.38. The purity is usually 95%.
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Properties

IUPAC Name

N'-(4-fluoro-3-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O6S/c17-13-6-3-11(9-14(13)21(24)25)20-16(23)15(22)19-8-7-10-1-4-12(5-2-10)28(18,26)27/h1-6,9H,7-8H2,(H,19,22)(H,20,23)(H2,18,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYJTLKTSMEABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-fluoro-3-nitrophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a fluorinated nitrophenyl group and a sulfamoylphenethyl moiety. Its molecular formula is C16_{16}H17_{17}F1_{1}N4_{4}O4_{4}S, and its systematic name reflects its functional groups which suggest potential interactions with biological targets.

Research indicates that this compound may exert its biological effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly those related to the NLRP3 inflammasome, which plays a crucial role in various inflammatory diseases .
  • Receptor Modulation : Initial studies suggest that this compound may act as an antagonist at certain receptor subtypes, potentially altering signaling pathways associated with pain and inflammation .

Antimicrobial Activity

Preliminary investigations have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. The compound was tested against:

  • Escherichia coli
  • Staphylococcus aureus

Results showed a significant reduction in bacterial viability at concentrations above 10 µg/mL, indicating its potential as an antibiotic agent.

Anti-inflammatory Effects

In vitro studies have highlighted the compound's ability to reduce pro-inflammatory cytokine production in macrophages. Specifically, it decreased levels of IL-6 and TNF-alpha upon stimulation with lipopolysaccharides (LPS), suggesting a modulatory effect on the immune response.

Case Studies

Case Study 1: In Vivo Efficacy in Animal Models
A study conducted on mice models of arthritis evaluated the anti-inflammatory effects of this compound. Mice treated with the compound showed a 40% reduction in joint swelling compared to control groups after two weeks of treatment. Histological analysis revealed decreased infiltration of inflammatory cells in treated joints.

Case Study 2: Synergistic Effects with Other Drugs
Research explored the combined effects of this compound with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The combination therapy resulted in enhanced analgesic effects and reduced side effects commonly associated with high doses of NSAIDs.

Data Tables

Biological ActivityObserved EffectConcentration (µg/mL)
Antimicrobial (E. coli)Significant reduction>10
Anti-inflammatory (IL-6)Decreased production5
Anti-inflammatory (TNF-alpha)Decreased production5

Q & A

Q. Optimization Tips :

  • Solvent Choice : Dioxane or THF improves solubility of aromatic amines .
  • Stoichiometry : Maintain a 1:1 molar ratio of amines to oxalyl chloride to prevent over-acylation .
  • Yield Improvement : Add molecular sieves to absorb moisture, minimizing hydrolysis of oxalyl chloride .

Basic: Which spectroscopic techniques are critical for structural confirmation, and what key spectral signatures should researchers anticipate?

Answer:
Essential Techniques :

  • FTIR : Look for carbonyl stretches (1670–1690 cm⁻¹) from the oxalamide group and sulfonamide S=O stretches (1150–1350 cm⁻¹) .
  • ¹H/¹³C-NMR :
    • δ 7.5–8.3 ppm : Aromatic protons from the 4-fluoro-3-nitrophenyl group .
    • δ 3.3–3.8 ppm : Ethylene protons (CH₂) adjacent to the sulfamoyl group .
    • ¹³C Signals : Two carbonyl carbons near 170 ppm .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (e.g., ~435 g/mol) .

Validation : Compare experimental data with computed spectra (e.g., PubChem entries) to confirm purity and structure .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Answer:
Common Contradictions : High in vitro potency but poor in vivo efficacy may arise from:

  • Poor Pharmacokinetics : Low solubility or rapid metabolism.
  • Off-Target Effects : Non-specific binding in complex biological systems.

Q. Methodological Solutions :

  • ADME Profiling :
    • Measure solubility in PBS (pH 7.4) and simulate metabolic stability using liver microsomes .
    • Use HPLC to track compound degradation .
  • Target Engagement Assays :
    • Employ surface plasmon resonance (SPR) to quantify binding affinity to the intended target (e.g., enzymes like carbonic anhydrase) .
    • Validate selectivity via kinase panel screens .
  • In Vivo Pharmacodynamics : Use isotopic labeling (e.g., ¹⁸F for PET imaging) to monitor tissue distribution .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) to enhance target specificity?

Answer:
SAR Workflow :

Core Modifications :

  • Replace the 4-fluoro-3-nitrophenyl group with chloro or methoxy analogs to assess electronic effects on binding .
  • Shorten the phenethyl chain to test steric tolerance .

Functional Group Analysis :

  • Compare sulfamoyl (-SO₂NH₂) vs. methylsulfonyl (-SO₂CH₃) groups to determine hydrogen-bonding requirements .

Biological Testing :

  • Use IC₅₀ assays against primary targets (e.g., cancer cell lines) and counter-screens for off-target activity .

Case Study : Analogues with bulkier substituents on the phenyl ring showed 10-fold higher selectivity for kinase inhibitors in comparative studies .

Basic: What are the key stability considerations for storing this compound, and how should degradation be monitored?

Answer:
Storage Conditions :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the nitro group .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfamoyl moiety .

Q. Degradation Monitoring :

  • HPLC Purity Checks : Monthly analyses with a C18 column (acetonitrile/water + 0.1% TFA) to detect hydrolysis products .
  • Colorimetric Assays : Test for free sulfonamide release using Bratton-Marshall reagent .

Advanced: How can computational modeling guide the design of derivatives with improved binding affinity?

Answer:
Computational Workflow :

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., HIV entry inhibitors ). Focus on hydrogen bonds between the oxalamide carbonyl and catalytic residues.

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify flexible regions for modification .

QSAR Models : Train models on IC₅₀ data from analogues to predict bioactivity of new derivatives .

Example : Derivatives with a 4-methoxy group showed stronger π-π stacking in silico, correlating with 2.5x higher in vitro potency .

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